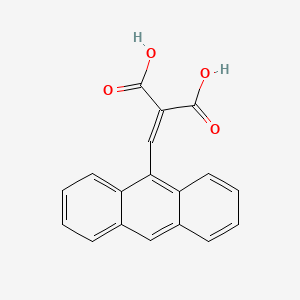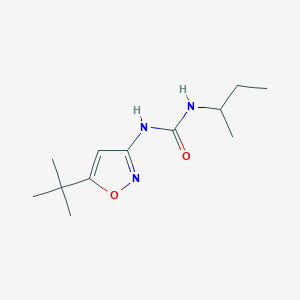![molecular formula C13H22SSi B14625269 Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane CAS No. 57787-84-5](/img/structure/B14625269.png)
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to diethyl, methyl, and [2-(phenylsulfanyl)ethyl] groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane typically involves the reaction of diethylmethylchlorosilane with 2-(phenylsulfanyl)ethylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding silanes.
Substitution: The silicon atom can participate in substitution reactions, where the diethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organolithium reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of silicon-based biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane involves its ability to form stable bonds with various functional groups. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl(methyl)silane: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
Methyl(phenylsulfanyl)ethylsilane: Contains only one ethyl group, which may affect its reactivity and applications.
Diethyl(phenylsulfanyl)silane: Similar structure but lacks the methyl group, which can influence its chemical behavior.
Uniqueness
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane is unique due to the presence of both diethyl and methyl groups along with the phenylsulfanyl group. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
57787-84-5 |
|---|---|
Molekularformel |
C13H22SSi |
Molekulargewicht |
238.47 g/mol |
IUPAC-Name |
diethyl-methyl-(2-phenylsulfanylethyl)silane |
InChI |
InChI=1S/C13H22SSi/c1-4-15(3,5-2)12-11-14-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChI-Schlüssel |
ZSYKZUZPSJXKFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(CC)CCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
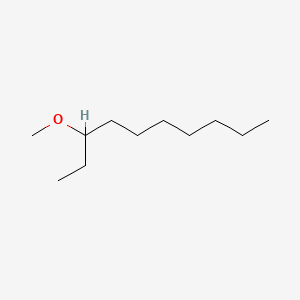
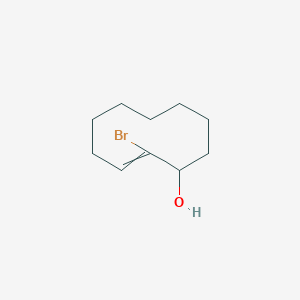

![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)

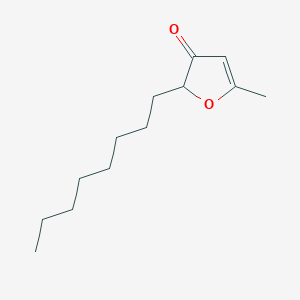
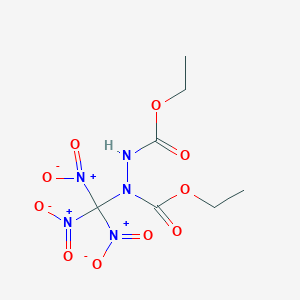
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)

![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)
